Methyl 4-(benzyloxy)-3-nitrobenzoate
Description
Methyl 4-(benzyloxy)-3-nitrobenzoate is an aromatic ester featuring a benzyloxy group at the para position (C4) and a nitro group at the meta position (C3) of the benzoate backbone. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing (nitro) and protecting (benzyloxy) groups. Its synthesis typically involves nucleophilic substitution reactions, such as the benzylation of methyl 4-hydroxy-3-nitrobenzoate under basic conditions .
Properties
CAS No. |
135328-57-3 |
|---|---|
Molecular Formula |
C15H13NO5 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
methyl 3-nitro-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)12-7-8-14(13(9-12)16(18)19)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
MIJSBCQXHMDVBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of methyl 3-nitrobenzoate derivatives allows for nuanced comparisons. Key analogs are categorized below:
2.1. Positional Isomers
Key Differences : Positional isomerism significantly impacts electronic distribution and solubility. The nitro group at C3 (meta to ester) in the target compound reduces steric hindrance compared to the C4-nitro isomer, favoring reactivity in coupling reactions .
2.2. Functional Group Variations
Key Differences: Replacing benzyloxy with amino or hydroxy groups alters polarity and biological activity. For instance, the cyclohexylamino derivative (LogP ~2.8) exhibits better membrane permeability than the benzyloxy analog, making it suitable for CNS drug candidates .
2.3. Substituent Additions
Key Differences : Additional substituents (e.g., methoxy) increase steric bulk, reducing reaction rates in nucleophilic substitutions. The free carboxylic acid derivative (3-methoxy-4-nitrobenzoic acid) is more water-soluble but less reactive in esterification .
Physicochemical Properties
Key Trends : Higher PSA correlates with improved aqueous solubility. Nitro groups enhance electrophilicity, facilitating reductions to amines for further derivatization .
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